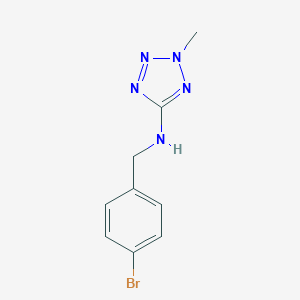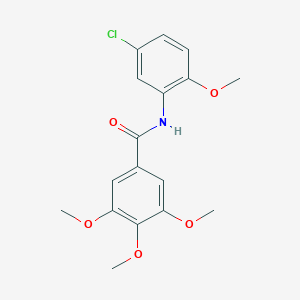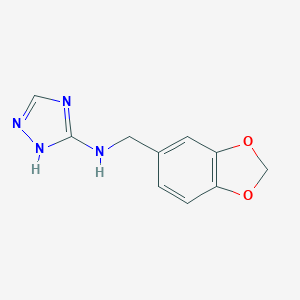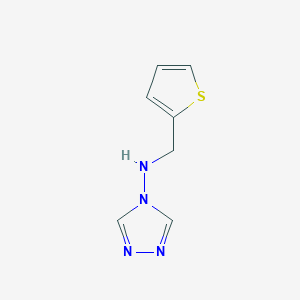
N-(3-chlorobenzyl)-1H-tetrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorobenzyl)-1H-tetrazol-5-amine is a compound that belongs to the family of tetrazole derivatives. It has been found to exhibit a wide range of biological activities, making it a promising candidate for further research.
作用機序
The mechanism of action of N-(3-chlorobenzyl)-1H-tetrazol-5-amine is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in the production of reactive oxygen species. It may also act by modulating the activity of neurotransmitters in the brain.
Biochemical and Physiological Effects:
N-(3-chlorobenzyl)-1H-tetrazol-5-amine has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of antioxidant enzymes in the body, which may help to protect against oxidative stress. It has also been found to reduce the levels of pro-inflammatory cytokines, which may help to reduce inflammation in the body. Additionally, it has been found to have neuroprotective effects, which may help to prevent the development of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using N-(3-chlorobenzyl)-1H-tetrazol-5-amine in lab experiments is that it has been found to exhibit a wide range of biological activities, making it a versatile compound for research. However, one limitation is that the mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
将来の方向性
There are a number of future directions for research on N-(3-chlorobenzyl)-1H-tetrazol-5-amine. One area of research could be to further investigate its potential in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of research could be to investigate its potential as an anti-inflammatory agent. Additionally, further research could be done to better understand the mechanism of action of N-(3-chlorobenzyl)-1H-tetrazol-5-amine.
合成法
The synthesis of N-(3-chlorobenzyl)-1H-tetrazol-5-amine can be achieved through a multistep process. The first step involves the preparation of 3-chlorobenzyl chloride by reacting 3-chlorobenzyl alcohol with thionyl chloride. The second step involves the reaction of 3-chlorobenzyl chloride with sodium azide to form 3-chlorobenzyl azide. The final step involves the reaction of 3-chlorobenzyl azide with sodium hydrosulfite to form N-(3-chlorobenzyl)-1H-tetrazol-5-amine.
科学的研究の応用
N-(3-chlorobenzyl)-1H-tetrazol-5-amine has been found to exhibit a wide range of biological activities, making it a promising candidate for further research. It has been shown to have antimicrobial, anticancer, and anticonvulsant activities. It has also been found to have potential in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, it has been found to have antioxidant and anti-inflammatory properties.
特性
製品名 |
N-(3-chlorobenzyl)-1H-tetrazol-5-amine |
|---|---|
分子式 |
C8H8ClN5 |
分子量 |
209.63 g/mol |
IUPAC名 |
N-[(3-chlorophenyl)methyl]-2H-tetrazol-5-amine |
InChI |
InChI=1S/C8H8ClN5/c9-7-3-1-2-6(4-7)5-10-8-11-13-14-12-8/h1-4H,5H2,(H2,10,11,12,13,14) |
InChIキー |
ULISKQZVGRTVTB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)CNC2=NNN=N2 |
正規SMILES |
C1=CC(=CC(=C1)Cl)CNC2=NNN=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(benzyloxy)-3-methoxybenzyl]-2-ethyl-2H-tetrazol-5-amine](/img/structure/B275605.png)
![N-{4-[(4-chlorobenzyl)oxy]benzyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B275606.png)
![N-{2-[(4-chlorobenzyl)oxy]benzyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B275607.png)
![N-{3-[(2,4-dichlorobenzyl)oxy]benzyl}-1H-tetrazol-5-amine](/img/structure/B275609.png)
![N-(2H-tetraazol-5-yl)-N-[4-(2-thienylmethoxy)benzyl]amine](/img/structure/B275610.png)
![1-ethyl-N-[4-(thiophen-2-ylmethoxy)benzyl]-1H-tetrazol-5-amine](/img/structure/B275611.png)

![N~1~-{3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine](/img/structure/B275617.png)
![N~1~-{3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine](/img/structure/B275618.png)
![N~1~-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-1H-tetrazole-1,5-diamine](/img/structure/B275619.png)
![N~1~-[4-(benzyloxy)-3-bromo-5-ethoxybenzyl]-1H-tetrazole-1,5-diamine](/img/structure/B275620.png)


